molecular formula C8H17N3O B094228 2,2-Dimethylvaleraldehyde semicarbazone CAS No. 16519-71-4

2,2-Dimethylvaleraldehyde semicarbazone

Cat. No.: B094228
CAS No.: 16519-71-4
M. Wt: 171.24 g/mol
InChI Key: HOWLUCHINSUHTQ-POHAHGRESA-N
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Description

2,2-Dimethylvaleraldehyde semicarbazone is a Schiff base derived from the condensation of 2,2-dimethylvaleraldehyde (a branched-chain aldehyde) with semicarbazide. This compound belongs to the semicarbazone class, characterized by the –NH–C(=O)–NH– pharmacophore linked to an aldehyde-derived imine (–CH=N–) group . Its synthesis involves an acid-catalyzed exothermic reaction under pH-controlled conditions, typical of semicarbazone formation . The compound is structurally defined by its branched alkyl substituents (2,2-dimethyl groups), which influence its steric and electronic properties, affecting reactivity, stability, and biological interactions. Characterization typically employs IR spectroscopy (C=N stretch at ~1600–1650 cm⁻¹) and ¹H-NMR (imine proton at δ 7.5–8.5 ppm) .

Properties

CAS No.

16519-71-4

Molecular Formula

C8H17N3O

Molecular Weight

171.24 g/mol

IUPAC Name

[(Z)-2,2-dimethylpentylideneamino]urea

InChI

InChI=1S/C8H17N3O/c1-4-5-8(2,3)6-10-11-7(9)12/h6H,4-5H2,1-3H3,(H3,9,11,12)/b10-6-

InChI Key

HOWLUCHINSUHTQ-POHAHGRESA-N

SMILES

CCCC(C)(C)C=NNC(=O)N

Isomeric SMILES

CCCC(C)(C)/C=N\NC(=O)N

Canonical SMILES

CCCC(C)(C)C=NNC(=O)N

Synonyms

2,2-Dimethylvaleraldehyde semicarbazone

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Semicarbazones

Metal Complexation Behavior

Semicarbazones act as N,O-donor ligands, forming stable complexes with transition metals. Comparative studies reveal:

  • Salicylaldehyde semicarbazone: Binds Rh(III) as a dianionic O,N,O-donor, forming [Rh(PPh₃)₂(ONO–NR₂)Cl] complexes with catalytic applications .
  • Aldophosphamide semicarbazone : Forms alkylating metal complexes critical in cyclophosphamide metabolism studies .
  • 2,2-Dimethylvaleraldehyde semicarbazone : Steric hindrance from branched substituents may limit coordination flexibility compared to planar aromatic ligands like 2-pyrrolecarboxaldehyde-4-phenylsemicarbazone , which binds Ni(II), Cu(II), Pd(II), and Ag(I) effectively .

Table 2: Metal Coordination Modes

Ligand Metal Ion Coordination Mode Application Reference
Salicylaldehyde SCZ Rh(III) O,N,O-donor Catalysis
2-Pyrrolecarboxaldehyde SCZ Ni(II) N,N-donor Metal ion detection
Aldophosphamide SCZ Alkylating agent Drug metabolism studies
Antimicrobial and Anticonvulsant Activity
  • Antimicrobial activity : Thiosemicarbazones (e.g., thiosemicarbazide derivatives ) generally show higher antibacterial potency than semicarbazones due to the sulfur atom’s soft nucleophilicity . For instance, 2,3,4-trimethoxybenzaldehyde semicarbazone exhibits moderate antifungal activity via membrane disruption .
  • Anticonvulsant activity : Semicarbazones with N-(2,6-dimethylphenyl) substituents outperform phenytoin in rodent models, reducing seizure duration by 40–60% . The branched alkyl groups in 2,2-dimethylvaleraldehyde SCZ may similarly enhance CNS penetration but require empirical validation.

Table 3: Pharmacological Comparison

Compound Activity Type Efficacy vs. Control Mechanism Reference
N-(2,6-Dimethylphenyl) SCZ Anticonvulsant 40–60% seizure reduction Na⁺ channel modulation
2,3,4-Trimethoxybenzaldehyde SCZ Antifungal Moderate (MIC 25 µg/mL) Membrane disruption
Thiosemicarbazide derivatives Antibacterial Superior to semicarbazones Metal chelation

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